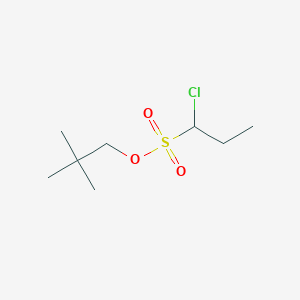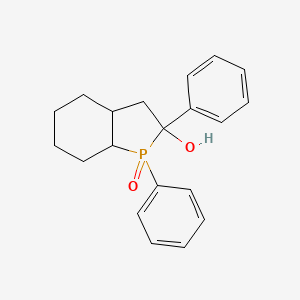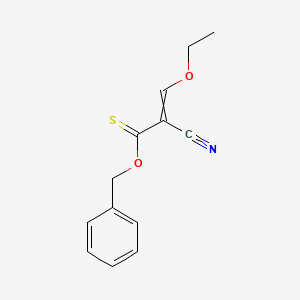
4,8-Bis(4-octylanilino)naphthalene-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Bis(4-octylanilino)naphthalene-1,5-dione is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two octylanilino groups attached to a naphthalene-1,5-dione core, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Bis(4-octylanilino)naphthalene-1,5-dione typically involves the reaction of 1,5-dihydroxynaphthalene with 4-octylaniline in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common oxidizing agents used in this synthesis include potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using vanadium oxide catalysts. The process is optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4,8-Bis(4-octylanilino)naphthalene-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4,8-Bis(4-octylanilino)naphthalene-1,5-dione has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism of action of 4,8-Bis(4-octylanilino)naphthalene-1,5-dione involves its interaction with specific molecular targets and pathways. The compound’s quinone core allows it to participate in redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death or other biological effects. The compound’s ability to intercalate into DNA and disrupt cellular processes is also a key aspect of its mechanism .
Comparación Con Compuestos Similares
1,4,5,8-Naphthalenetetracarboxylic dianhydride: Known for its use in organic semiconductors and photovoltaic materials.
Naphthalene diimides: Widely studied for their electron-accepting properties and applications in organic electronics.
Uniqueness: 4,8-Bis(4-octylanilino)naphthalene-1,5-dione stands out due to its unique structural features, which combine the properties of naphthalene-1,5-dione with octylanilino groups. This combination imparts enhanced solubility, stability, and specific reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
91023-91-5 |
|---|---|
Fórmula molecular |
C38H48N2O2 |
Peso molecular |
564.8 g/mol |
Nombre IUPAC |
5-hydroxy-8-(4-octylanilino)-4-(4-octylphenyl)iminonaphthalen-1-one |
InChI |
InChI=1S/C38H48N2O2/c1-3-5-7-9-11-13-15-29-17-21-31(22-18-29)39-33-25-27-36(42)38-34(26-28-35(41)37(33)38)40-32-23-19-30(20-24-32)16-14-12-10-8-6-4-2/h17-28,39,42H,3-16H2,1-2H3 |
Clave InChI |
KFIMILFPCXPHMB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)NC2=C3C(=O)C=CC(=NC4=CC=C(C=C4)CCCCCCCC)C3=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14372429.png)

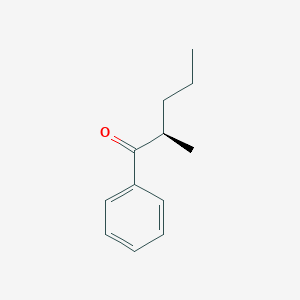
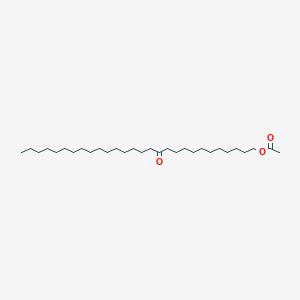
![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14372452.png)
![Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate](/img/structure/B14372460.png)
![Piperidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxo-2-phenylethyl)-](/img/structure/B14372466.png)

![(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane]](/img/structure/B14372477.png)
